molecular formula C9H8BrNO B1487700 5-Bromo-3,4-dihydroquinolin-2(1H)-one CAS No. 880094-83-7

5-Bromo-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1487700
Key on ui cas rn: 880094-83-7
M. Wt: 226.07 g/mol
InChI Key: JGPDEKZRPAVYJA-UHFFFAOYSA-N
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Patent
US08143266B2

Procedure details

To a stirred mixture of sodium azide (862 mg, 13.3 mmol) in H2O (1.7 mL) and CHCl3 (6.5 mL) was added conc. H2SO4 (0.23 mL, 4.14 mmol). The reaction mixture was stirred vigorously at 0° C. for 2.5 h. The CHCl3 layer was separated, dried over Na2SO4, and added to a solution of 4-bromo-1-indanone (1.12 g, 5.31 mmol) in CHCl3 (20 mL). To this mixture was added conc. H2SO4 (1.75 mL, 31.5 mmol) dropwise over 10 min. The reaction mixture was heated at 45 C for 1 h then poured into ice-water, neutralized with 20% aqueous NaOH, and extracted with CH2Cl2 (100 mL). The organic extract was dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:EtOAc—100:0 to 80:20, to give the title compound. MS: m/z=226 (M+1).
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].OS(O)(=O)=O.[Br:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][C:15]2=[O:20].[OH-].[Na+]>O.C(Cl)(Cl)Cl>[Br:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]2[C:12]=1[CH2:13][CH2:14][C:15](=[O:20])[NH:1]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
862 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.7 mL
Type
solvent
Smiles
O
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
BrC1=C2CCC(C2=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
1.75 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at 0° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The CHCl3 layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 45 C for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C2CCC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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